molecular formula C8H8ClNO2 B12828988 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid

Cat. No.: B12828988
M. Wt: 185.61 g/mol
InChI Key: VTVNWMIIEZTUGW-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is an organic compound with a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid typically involves the chlorination of a pyridine derivative followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-chloro-5-methylpyridine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and methyl groups on the pyridine ring can affect the compound’s interaction with molecular targets and its overall chemical properties .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(3-chloro-5-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8ClNO2/c1-5-3-10-4-7(9)6(5)2-8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI Key

VTVNWMIIEZTUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CC(=O)O)Cl

Origin of Product

United States

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